molecular formula C19H14FNOS B12533897 Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- CAS No. 654059-05-9

Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]-

Cat. No.: B12533897
CAS No.: 654059-05-9
M. Wt: 323.4 g/mol
InChI Key: XWORUDPRYTWNFO-UHFFFAOYSA-N
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Description

Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- is an organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by the presence of a ketone group substituted by one aryl group and one phenyl group. The molecular structure of this compound includes a fluorophenyl group, a methylthiophenyl group, and a pyridinyl group, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

654059-05-9

Molecular Formula

C19H14FNOS

Molecular Weight

323.4 g/mol

IUPAC Name

(3-fluorophenyl)-[2-(4-methylsulfanylphenyl)pyridin-3-yl]methanone

InChI

InChI=1S/C19H14FNOS/c1-23-16-9-7-13(8-10-16)18-17(6-3-11-21-18)19(22)14-4-2-5-15(20)12-14/h2-12H,1H3

InChI Key

XWORUDPRYTWNFO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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